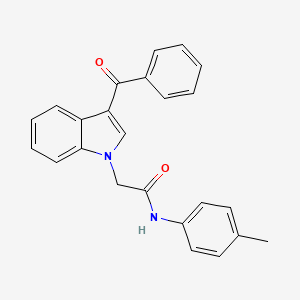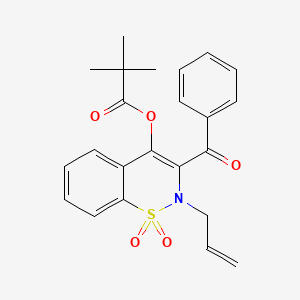![molecular formula C17H12BrF3N2O3 B11579844 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11579844.png)
2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of indole, furan, and trifluoroacetyl groups. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.
Trifluoroacetylation: The brominated indole is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to introduce the trifluoroacetyl group.
Furan Derivative Formation: The furan ring is synthesized separately, often starting from furfural, which undergoes bromination and subsequent functional group modifications.
Coupling Reaction: The final step involves coupling the brominated trifluoroacetyl indole with the furan derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Pharmaceuticals: It can be used as a lead compound for the development of new drugs due to its potential biological activities, such as anti-inflammatory, anticancer, and antiviral properties.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide, leveraging its chemical stability and biological activity.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with hydrophobic pockets in proteins, while the indole and furan rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-Bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
- 5-Bromo-2-furanmethanol
- 2-Bromo-5-methylfuran
Uniqueness
Compared to similar compounds, 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the combination of the trifluoroacetyl group with the indole and furan rings. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12BrF3N2O3 |
|---|---|
Molecular Weight |
429.2 g/mol |
IUPAC Name |
2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H12BrF3N2O3/c18-10-3-4-14-12(6-10)13(16(25)17(19,20)21)8-23(14)9-15(24)22-7-11-2-1-5-26-11/h1-6,8H,7,9H2,(H,22,24) |
InChI Key |
HWRNISMUSOXABD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(difluoromethyl)-N-(2,6-dimethylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11579774.png)
![4-(1,3-Benzodioxol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-phenoxyazetidin-2-one](/img/structure/B11579776.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B11579787.png)
![N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11579803.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579806.png)
![N-(3-acetylphenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11579808.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B11579809.png)
![methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11579814.png)

![2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzoic acid](/img/structure/B11579822.png)
![6-Methyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11579828.png)
![Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11579834.png)
![N-[(5E)-5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]adamantane-1-carboxamide](/img/structure/B11579841.png)
